Chlorhydrate de Carteolol-d9

Vue d'ensemble

Description

Carteolol-d9 Hydrochloride: is a deuterium-labeled version of Carteolol Hydrochloride, a non-selective beta-adrenergic receptor-blocking agent. This compound is primarily used in the treatment of glaucoma and intraocular hypertension. The deuterium labeling is often employed in scientific research to study the pharmacokinetics and metabolic profiles of drugs.

Applications De Recherche Scientifique

Ocular Applications

Mechanism of Action

Carteolol functions by blocking beta-adrenergic receptors, leading to a decrease in aqueous humor production, which effectively lowers intraocular pressure. This mechanism is vital for treating conditions like glaucoma, where elevated intraocular pressure can lead to optic nerve damage and vision loss .

Research Findings

A study demonstrated that carteolol hydrochloride significantly reduced reactive oxygen species (ROS) production in lens epithelial cells exposed to ultraviolet B (UVB) radiation. The compound not only decreased ROS levels but also increased cell viability post-irradiation, suggesting its protective role against UV-induced cellular damage. This indicates a potential for carteolol hydrochloride in preventing cataract formation linked to oxidative stress .

Antioxidant Properties

Protective Effects Against Oxidative Stress

Carteolol-d9 hydrochloride has shown promise as an antioxidant. In vitro studies have indicated that it can scavenge free radicals, thereby reducing oxidative stress in various cell types. This property may extend its utility beyond ophthalmology to other fields where oxidative stress is a concern, such as neurodegenerative diseases and cardiovascular health .

Cardiovascular Research

Beta-Blocker Studies

As a beta-blocker, carteolol-d9 hydrochloride can be utilized in cardiovascular research to study its effects on heart rate and blood pressure regulation. Its non-selective nature allows for investigations into both beta-1 and beta-2 adrenergic receptor pathways, providing insights into cardiac physiology and the pharmacological management of arrhythmias and hypertension .

Neuroscience Applications

Investigating Neurotransmission

Due to its action on adrenergic receptors, carteolol-d9 hydrochloride may be valuable in neuroscience research focused on neurotransmission and the modulation of stress responses. Its potential effects on anxiety and depression are areas ripe for exploration, particularly in understanding the role of adrenergic signaling in mood disorders .

Pharmacokinetic Studies

Stable Isotope Labeling

The deuterated form of carteolol allows for advanced pharmacokinetic studies using mass spectrometry techniques. Researchers can trace the metabolic pathways and bioavailability of the drug more accurately compared to non-labeled compounds, facilitating better understanding of its therapeutic profiles and safety .

Data Table: Summary of Research Findings

Mécanisme D'action

Pharmacokinetics

Carteolol-d9 Hydrochloride exhibits good bioavailability with approximately 25% of the ophthalmic dose being absorbed systemically . It is metabolized in the liver via the CYP2D6 enzyme . The drug reaches peak plasma concentration in about 0.25 hours . It has an elimination half-life of approximately 5 hours for urinary elimination and 13.8 hours for terminal elimination . The drug is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of Carteolol-d9 Hydrochloride’s action primarily involve a reduction in intraocular pressure and a decrease in heart rate and blood pressure . It achieves this by reducing the production of aqueous humor in the eye and by decreasing the response to beta-adrenergic stimuli in the heart and blood vessels .

Action Environment

The action, efficacy, and stability of Carteolol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the environment. Additionally, factors like temperature and light can impact the stability of the drug. Therefore, it is recommended to store the drug at a controlled room temperature and protect it from light .

Analyse Biochimique

Biochemical Properties

Carteolol-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of beta-adrenergic receptors. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. The interaction with CYP2D6 leads to the formation of 8-hydroxycarteolol, a primary metabolite. This interaction is crucial as it determines the pharmacokinetic profile of Carteolol-d9 Hydrochloride .

Cellular Effects

Carteolol-d9 Hydrochloride affects various cell types by inhibiting beta-adrenergic receptors, which play a role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in cardiac cells, Carteolol-d9 Hydrochloride can reduce heart rate and contractility by blocking the effects of catecholamines. In ocular cells, it reduces intraocular pressure, making it useful in the treatment of glaucoma .

Molecular Mechanism

The molecular mechanism of Carteolol-d9 Hydrochloride involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like adrenaline and noradrenaline. This binding inhibits the downstream signaling pathways, leading to reduced cyclic AMP levels and subsequent physiological effects such as decreased heart rate and intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carteolol-d9 Hydrochloride can change over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to Carteolol-d9 Hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Carteolol-d9 Hydrochloride vary with dosage. At low doses, it effectively reduces heart rate and intraocular pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

Carteolol-d9 Hydrochloride is primarily metabolized by CYP2D6, leading to the formation of 8-hydroxycarteolol. This metabolic pathway is essential for the elimination of the compound from the body. The interaction with CYP2D6 and other enzymes ensures that Carteolol-d9 Hydrochloride is efficiently processed, maintaining its pharmacological activity .

Transport and Distribution

Within cells and tissues, Carteolol-d9 Hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites, such as the heart and eyes .

Subcellular Localization

Carteolol-d9 Hydrochloride is localized in specific subcellular compartments, depending on its target. In cardiac cells, it is found in the plasma membrane where beta-adrenergic receptors are located. In ocular cells, it is distributed in the aqueous humor and other eye tissues. This subcellular localization is essential for its activity and function, as it ensures that the compound interacts with its intended targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Carteolol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Carteolol Hydrochloride molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:

Preparation of Deuterated Intermediates: Deuterated tert-butylamine is prepared by reacting tert-butylamine with deuterium oxide.

Formation of Carteolol-d9: The deuterated intermediate is then reacted with 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one under controlled conditions to form Carteolol-d9.

Hydrochloride Formation: The final step involves the conversion of Carteolol-d9 to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of Carteolol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Carteolol-d9 Hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Thionyl chloride, pyridine.

Major Products Formed:

Oxidation: Oxidized derivatives of Carteolol-d9.

Reduction: Reduced forms of Carteolol-d9.

Substitution: Substituted derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Timolol Maleate: Another non-selective beta-blocker used in the treatment of glaucoma.

Betaxolol Hydrochloride: A selective beta1-adrenergic receptor blocker used for similar indications.

Levobunolol Hydrochloride: A non-selective beta-blocker used in ophthalmic solutions for glaucoma.

Uniqueness: Carteolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the metabolic pathways and understanding the drug’s behavior in the body more accurately compared to its non-labeled counterparts.

Activité Biologique

Carteolol-d9 Hydrochloride is a deuterated derivative of carteolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and intraocular hypertension. This article delves into the biological activity of carteolol-d9, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.373 g/mol |

| CAS Number | 1346602-13-8 |

| Density | 1.13 g/cm³ |

| Boiling Point | 518.6 ºC at 760 mmHg |

| Flash Point | 267.4 ºC |

Carteolol-d9 acts as a non-selective beta-adrenoceptor antagonist , which means it inhibits both beta-1 and beta-2 adrenergic receptors. This blockade leads to several physiological effects:

- Reduction in Intraocular Pressure (IOP) : The primary therapeutic effect of carteolol is its ability to lower IOP, making it effective for glaucoma management. The mechanism involves decreased aqueous humor production due to beta-receptor inhibition in the ciliary body .

- Cardiovascular Effects : By blocking beta receptors, carteolol-d9 can reduce heart rate and myocardial contractility. This property is beneficial in treating conditions such as hypertension and arrhythmias .

Cytotoxicity Studies

Research has shown that carteolol can induce apoptosis in corneal endothelial cells (HCECs) through a caspase-dependent pathway. A study indicated that carteolol (0.25%) significantly decreased cell viability in HCECs in a dose- and time-dependent manner, evidenced by:

- Western Blot Analysis : Increased expression of pro-apoptotic proteins (Bax, Bad) and decreased levels of anti-apoptotic proteins (Bcl-2, Bcl-xL) were observed after treatment with carteolol .

- Cell Cycle Analysis : Treatment with carteolol resulted in an increased proportion of cells in the G1 phase and a decrease in the S phase, indicating cell cycle arrest .

Antioxidant Activity

Carteolol-d9 has been investigated for its antioxidant properties. A study demonstrated that it could significantly reduce the production of reactive oxygen species (ROS) in lens epithelial cells exposed to ultraviolet (UV) radiation. Key findings include:

- Dose-Dependent Effect : At a concentration of 10⁻³ M, carteolol reduced ROS levels and improved cell viability following UV exposure .

- Mechanism : The antioxidant activity is attributed to the structural features of carteolol, which allow it to scavenge free radicals effectively .

Clinical Applications

Carteolol-d9 is primarily utilized in glaucoma treatment due to its efficacy in lowering IOP. A long-term study involving patients with chronic open-angle glaucoma reported significant reductions in IOP after treatment with carteolol eye drops, with no adverse effects noted over the study duration . Furthermore, studies indicate that combining carteolol with other agents like latanoprost enhances IOP-lowering effects compared to monotherapy .

Case Studies

- Long-Term Glaucoma Management :

- Antioxidant Efficacy :

Propriétés

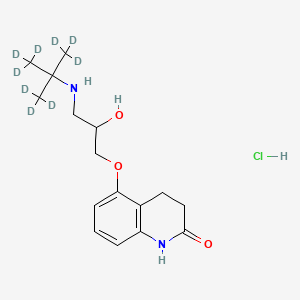

IUPAC Name |

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.